6-Phenyl-1-hexene

Descripción general

Descripción

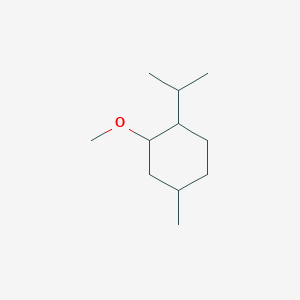

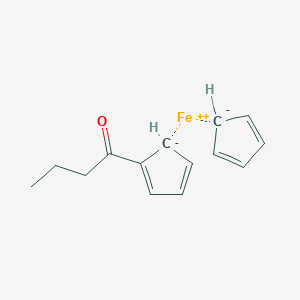

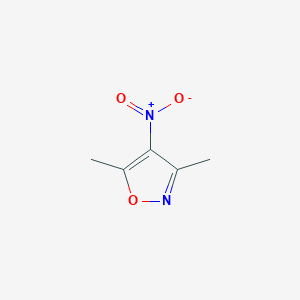

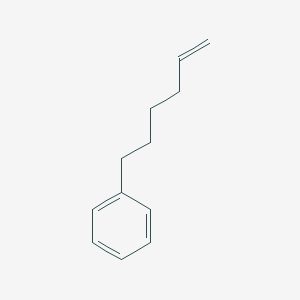

“6-Phenyl-1-hexene” is a chemical compound with the molecular formula C12H16 . It is a derivative of hexene, where a phenyl group is attached to the sixth carbon atom .

Molecular Structure Analysis

The molecular structure of “6-Phenyl-1-hexene” consists of a six-carbon chain (hexene) with a phenyl group (a ring of six carbon atoms) attached to the sixth carbon . The exact structural details or any stereochemistry involved are not provided in the retrieved documents.

Physical And Chemical Properties Analysis

“6-Phenyl-1-hexene” has a molecular weight of 160.26 . It has a melting point of -30.6°C, a boiling point of 216°C, and a density of 0.8839 . The compound is a liquid at 20°C .

Aplicaciones Científicas De Investigación

Application in Polymer Science

Summary of the Application

6-Phenyl-1-hexene has been used in the synthesis of highly branched polyolefins . This involves the use of α-diimine Ni (II) complexes containing bulky phenyl groups .

Methods of Application

The α-diimine Ni (II) complexes are synthesized and characterized. Upon activation with either diethylaluminum chloride (Et 2 AlCl) or modified methylaluminoxane (MMAO), all Ni (II) complexes showed high activities in ethylene polymerization and produced highly branched amorphous polyethylene . Polymerization of 1-alkene (1-hexene, 1-octene, 1-decene and 1-hexadecene) with these complexes at room temperature resulted in branched polyolefins with narrow Mw / Mn values .

Results or Outcomes

The polymerization results indicated the possibility of precise microstructure control, depending on the polymerization temperature and types of monomers . The produced polyethylene had up to 145 branches per 1000 carbons .

Application in Organic Synthesis

Summary of the Application

6-Phenyl-1-hexene can be used as a precursor in the synthesis of complex organic molecules. For instance, it can be used to synthesize 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, a compound with the molecular formula C20H24O .

Methods of Application

The specific methods of application would depend on the target molecule being synthesized. Generally, organic synthesis involves a series of chemical reactions to construct a desired organic compound. The process often involves the use of catalysts and the control of temperature and pressure.

Results or Outcomes

The outcome of the synthesis would be the production of the target molecule, in this case, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- . The yield and purity of the product would depend on the efficiency of the synthesis process.

Application in Gas Chromatography

Summary of the Application

6-Phenyl-1-hexene can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Methods of Application

In gas chromatography, the sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material (stationary phase). Different chemical compounds in the sample will interact differently with the stationary phase, causing different flow rates for the different components and leading to the separation of compounds as they exit the column .

Results or Outcomes

The Agilent J&W CP-Select 624 Hexane GC column, with an optimized G43 stationary phase, separates dichloromethane (DCM) from hexane isomers. This application note shows the separation as applied by pharmaceutical and food processing industries in India .

Application in Fire Safety

Summary of the Application

6-Phenyl-1-hexene can be used in fire safety. It is a flammable liquid and its combustion can be controlled using dry chemical, carbon dioxide or alcohol-resistant foam .

Methods of Application

In case of a fire, the appropriate fire-extinguishing media should be used. For 6-Phenyl-1-hexene, this includes dry chemical, carbon dioxide or alcohol-resistant foam .

Results or Outcomes

The use of these fire-extinguishing media can help control and extinguish fires involving 6-Phenyl-1-hexene, thereby preventing damage and ensuring safety .

Application in Chemical Education

Summary of the Application

6-Phenyl-1-hexene can be used in chemical education as an example to illustrate various concepts in organic chemistry. For instance, it can be used to demonstrate the structure and properties of alkenes .

Methods of Application

In a classroom setting, the structure of 6-Phenyl-1-hexene can be analyzed to understand the properties of alkenes. This can include discussions on the molecular formula, the types of bonds present, and the physical and chemical properties of the compound .

Results or Outcomes

The use of 6-Phenyl-1-hexene in chemical education can enhance understanding of organic chemistry concepts. It can provide a practical example that illustrates theoretical concepts, thereby aiding in the learning process .

Safety And Hazards

When handling “6-Phenyl-1-hexene”, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate measures such as washing off with soap and plenty of water, moving the victim into fresh air, and seeking medical attention are advised .

Propiedades

IUPAC Name |

hex-5-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAVXORKDISRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333909 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1-hexene | |

CAS RN |

1588-44-9 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.